2-Fluorobenzene-1,4-diamine
Overview
Description
2-Fluorobenzene-1,4-diamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of benzene, where two amino groups are positioned at the 1 and 4 positions, and a fluorine atom is attached at the 2 position
Mechanism of Action
Target of Action
It is known to be a crucial intermediate in the synthesis of various anti-cancer drugs .
Mode of Action
The exact mode of action of 2-Fluorobenzene-1,4-diamine is not well-documented. As an intermediate, it likely interacts with other compounds during the synthesis process to form the final active compound. The specifics of these interactions would depend on the particular synthesis pathway and the other compounds involved .
Biochemical Pathways
Given its role as an intermediate in the synthesis of anti-cancer drugs, it can be inferred that it may indirectly influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 0.95 , which could influence its distribution within the body.
Result of Action
The drugs synthesized using this compound, such as certain anti-cancer drugs, typically work by inhibiting cell proliferation and promoting apoptosis .
Action Environment
It is known to be sensitive to light , suggesting that exposure to light could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that fluorinated organic compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and properties of the fluorinated compound.
Molecular Mechanism
Fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 2-Fluorobenzene-1,4-diamine in laboratory settings. It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is generally important to consider potential threshold effects and any toxic or adverse effects at high doses when studying the dosage effects of any compound .
Metabolic Pathways
Fluorinated compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound’s transport could potentially involve specific transporters or binding proteins, and its distribution could be influenced by its chemical properties .
Subcellular Localization
The compound’s activity or function could potentially be influenced by its localization within specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzene-1,4-diamine typically involves the nitration of fluorobenzene to produce 2-fluoronitrobenzene, followed by reduction to yield the desired diamine. The nitration process involves treating fluorobenzene with a mixture of concentrated nitric and sulfuric acids. The resulting 2-fluoronitrobenzene is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzene-1,4-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric and sulfuric acids.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Nitration: 2-Fluoronitrobenzene.
Reduction: this compound.
Halogenation: 2-Fluoro-1,4-dihalobenzene.
Scientific Research Applications
2-Fluorobenzene-1,4-diamine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Fluoroaniline
- 4-Fluoro-1,2-benzenediamine
- 2,4-Difluoroaniline
- 2,5-Difluorobenzene-1,4-diamine
Comparison: 2-Fluorobenzene-1,4-diamine is unique due to the presence of both amino groups and a fluorine atom, which confer distinct chemical reactivity and biological activity. Compared to 2-Fluoroaniline, it has an additional amino group, enhancing its nucleophilicity and potential for forming hydrogen bonds. Compared to 4-Fluoro-1,2-benzenediamine, the position of the fluorine atom and amino groups affects its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-fluorobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFTWEVIIHVHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323079 | |
Record name | 2-fluorobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14791-78-7 | |
Record name | 14791-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-fluorobenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14791-78-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-Fluorobenzene-1,4-diamine into the polymer catalyst PNoFPO?
A1: this compound serves as the donor component within the PNoFPO polymer, denoted as poly[N1,N1-bis(4-amino-2-fluorophenyl)-2-fluorobenzene-1,4-diamine-alt-5-oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde] []. Its interaction with the acceptor component, 5-oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde, creates a donor-acceptor (D-A) system within the polymer. This D-A structure is crucial for the photocatalytic activity of PNoFPO. When exposed to light, the donor moiety (this compound unit) absorbs energy, and an electron transitions from the donor to the acceptor unit. This electron transfer process is essential for triggering the subsequent hydrogen evolution reaction.
Q2: How does the presence of fluorine atoms in this compound affect the performance of the PNoFPO catalyst in HER?
A2: The study reveals that the fluorine atoms in this compound contribute to a less planar structure in PNoFPO compared to the non-fluorinated counterpart, PCzPO []. This structural difference, along with the electronegativity of fluorine, leads to a higher optical gap in PNoFPO. Consequently, PNoFPO exhibits a slower HER rate than PCzPO. While DFT calculations indicate similar frontier orbital energies and HOMO-LUMO gaps for both D-A units, the structural impact of fluorine in PNoFPO ultimately hinders its overall photocatalytic efficiency.
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